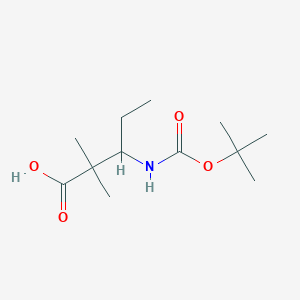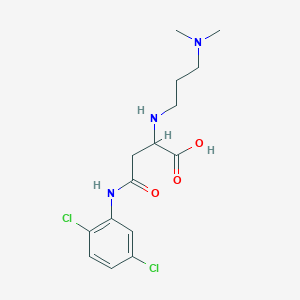
4-((2,5-Dichlorophenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,5-Dichlorophenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H21Cl2N3O3 and its molecular weight is 362.25. The purity is usually 95%.
BenchChem offers high-quality 4-((2,5-Dichlorophenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2,5-Dichlorophenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Spectroscopy
Research on derivatives of butanoic acid, including compounds closely related to 4-((2,5-Dichlorophenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid, has revealed comprehensive insights into their molecular docking, vibrational, structural, electronic, and optical properties. Studies employing techniques like FT-IR, FT-Raman spectra, and DFT calculations have facilitated the understanding of their molecular stability, charge delocalization, and hyper-conjugative interactions. These compounds exhibit promising characteristics as nonlinear optical materials due to their significant dipole moment and hyperpolarizabilities, suggesting potential applications in optical technologies and materials science (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Drug Discovery and Biological Activities
The molecular interactions and biological activity of butanoic acid derivatives have been a subject of research, with auto-dock studies revealing their potential to inhibit specific growth factors like Placenta growth factor (PIGF-1). This inhibition suggests that these compounds may have pharmacological significance, particularly in the development of drugs targeting diseases associated with PIGF-1. The computational and experimental approaches provide a foundation for further investigation into the therapeutic applications of these substances (Vanasundari et al., 2018).
Noncovalent Interactions and Chemical Reactivity
The study of noncovalent interactions, such as hydrogen bonding and Van der Waals interactions, plays a crucial role in understanding the chemical reactivity and stability of molecular structures. These interactions have been analyzed through reduced density gradient (RDG) and graphed by Multiwfn, shedding light on the molecular geometry and electron localization function within compounds similar to 4-((2,5-Dichlorophenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid. Such insights are invaluable in the design and synthesis of new compounds with desired properties and reactivity (Vanasundari et al., 2018).
Optical and Electronic Properties
Theoretical Ultraviolet–Visible (UV–Vis) spectra analyses using TD-DFT methods have been utilized to understand the optical and electronic properties of butanoic acid derivatives. These studies highlight the compounds' suitability for applications in optical materials, potentially contributing to advances in fields such as photonics and optoelectronics. The exploration of frontier molecular orbitals (HOMO and LUMO) provides further details on the reactivity and stability of these molecules, offering pathways for the development of new materials with enhanced optical properties (Vanasundari et al., 2018).
properties
IUPAC Name |
4-(2,5-dichloroanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O3/c1-20(2)7-3-6-18-13(15(22)23)9-14(21)19-12-8-10(16)4-5-11(12)17/h4-5,8,13,18H,3,6-7,9H2,1-2H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRUITNWPJGDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,5-Dichlorophenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

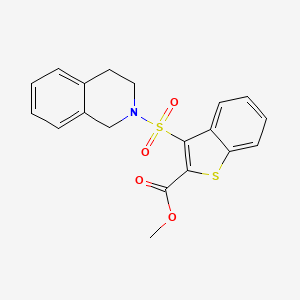
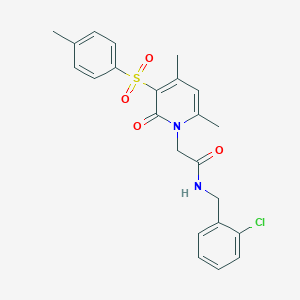
![3-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2458124.png)
![5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile](/img/structure/B2458128.png)
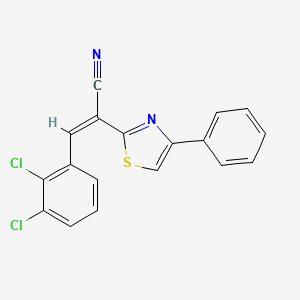
![1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2458131.png)
![8-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458132.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate](/img/structure/B2458135.png)
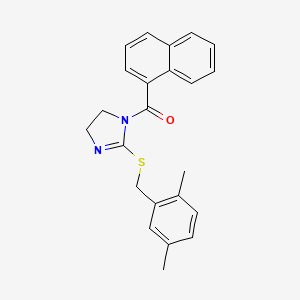
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide](/img/structure/B2458137.png)
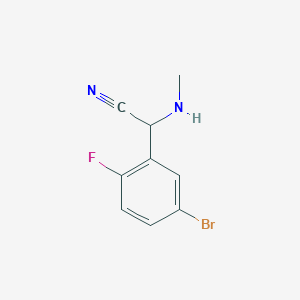
![Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane](/img/structure/B2458139.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B2458141.png)
